SXR Agonist Potency of Phenyl-Modified Menaquinone-3 Derived from the Target Alcohol vs. Natural Menaquinone-4 and Rifampicin
The phenyl analogue menaquinone-3 (MK-3), synthesized using 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol as the ω-terminal side-chain precursor, exhibits SXR agonist activity equipotent to the known clinical SXR ligand rifampicin and approximately twice as active as natural menaquinone-4 (MK-4) [1]. In contrast, the hydroxyl-terminated MK-3 analogue—which would be derived from ω-hydroxy farnesol rather than the phenyl-bearing alcohol—shows significantly reduced SXR-mediated transcriptional activation, demonstrating that the phenyl group is a decisive potency determinant, not merely an inert structural modification [1].
| Evidence Dimension | SXR-mediated transcriptional activation (CYP3A4 reporter gene assay) |
|---|---|
| Target Compound Data | Phenyl MK-3 (derived from 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol): equipotent to rifampicin; approximately 2× activity of MK-4 |
| Comparator Or Baseline | Menaquinone-4 (MK-4, natural vitamin K2): approximately half the activity of phenyl MK-3. Hydroxyl-terminated MK-3 analogue: significantly reduced activity vs. phenyl MK-3. Rifampicin: reference SXR ligand used as positive control. |
| Quantified Difference | Phenyl MK-3 ≈ rifampicin ≈ 2× MK-4 activity; substantially more potent than hydroxyl-terminated analogue |
| Conditions | HepG2 cells transfected with SXR expression vector and CYP3A4 luciferase reporter; 48 h treatment at 10 μM concentration |
Why This Matters
This evidence directly links the procurement of 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol to the synthesis of a pharmacologically validated SXR agonist, establishing the compound as a non-substitutable key intermediate for nuclear receptor research programs.
- [1] Suhara, Y.; Watanabe, M.; Nakagawa, K.; Wada, A.; Ito, Y.; Takeda, K.; Takahashi, K.; Okano, T. Synthesis of novel vitamin K2 analogues with modification at the ω-terminal position and their biological evaluation as potent steroid and xenobiotic receptor (SXR) agonists. J. Med. Chem. 2011, 54 (12), 4269–4273. DOI: 10.1021/jm200025f. View Source
